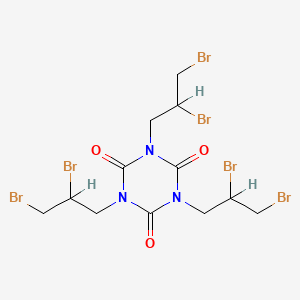

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione

説明

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is a brominated flame retardant (BFR) characterized by a triazinane trione core substituted with three 2,3-dibromopropyl groups. It is widely used in plastics, electronics, automotive components, and wood products due to its high bromine content (65.8% by mass) and thermal stability . In strandboard manufacturing, it synergizes with ammonium polyphosphate (APP) to enhance fire retardancy, as evidenced by increased limiting oxygen index (LOI) and reduced heat release rates in cone calorimetry (CONE) tests . However, its environmental and health impacts are concerning: studies report toxicity in zebrafish embryos , mutagenicity in Ames tests , and photodegradation into persistent byproducts . Regulatory scrutiny is growing due to these risks, though it remains unlisted under major restrictions like RoHS .

特性

IUPAC Name |

1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-19-10(22)20(5-8(17)2-14)12(24)21(11(19)23)6-9(18)3-15/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPFZNVGSWLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)N1C(=O)N(C(=O)N(C1=O)CC(CBr)Br)CC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052713 | |

| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52434-90-9 | |

| Record name | Tris(2,3-dibromopropyl) isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52434-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,3-dibromopropyl)isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052434909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution Using Isocyanuric Acid and 2,3-Dibromopropanol

The most direct synthesis involves esterification of isocyanuric acid (C₃H₃N₃O₃) with 2,3-dibromopropanol. In this method:

-

Reactants : Isocyanuric acid (1 equiv.), 2,3-dibromopropanol (3 equiv.), and a coupling agent (e.g., DCC, 1.2 equiv.).

-

Solvent : Chloroform or dichloromethane, chosen for their ability to dissolve both reactants and products.

-

Conditions : Reflux at 80–90°C for 12–24 hours under nitrogen atmosphere to prevent oxidation.

-

Mechanism : The hydroxyl groups of isocyanuric acid undergo nucleophilic attack on the alcohol’s hydroxyl, facilitated by the coupling agent, forming ester bonds (Figure 1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

| Byproducts | Unreacted diol (<5%) |

This method prioritizes simplicity but faces challenges in achieving complete substitution due to steric hindrance.

Bromination of Triallyl Isocyanurate

An alternative route involves brominating triallyl isocyanurate (TAIC) to introduce dibromopropyl groups:

-

Reactants : TAIC (1 equiv.), bromine (6 equiv.), and a radical initiator (e.g., AIBN, 0.1 equiv.).

-

Solvent : Carbon tetrachloride (CCl₄), which stabilizes bromine radicals.

-

Conditions : Slow addition of bromine at 0–5°C to control exothermicity, followed by stirring at room temperature for 6 hours.

-

Mechanism : Bromine adds across the double bonds of the allyl groups via anti-Markovnikov addition, forming vicinal dibromides (Figure 2).

Key Data :

| Parameter | Value |

|---|---|

| Conversion | >90% |

| Selectivity | 85% for dibromide |

| Purification | Recrystallization (CHCl₃) |

This method offers higher selectivity but requires careful handling of toxic bromine and rigorous temperature control.

Industrial-Scale Production Optimization

Reaction Parameter Optimization

Industrial protocols optimize the following parameters to enhance yield and scalability:

-

Temperature : Maintaining 40–50°C during esterification reduces side reactions (e.g., dehydration).

-

Catalyst : Switching to sulfuric acid (0.5% w/w) accelerates esterification, reducing reaction time to 8 hours.

-

Stoichiometry : A 3.5:1 molar ratio of 2,3-dibromopropanol to isocyanuric acid ensures complete substitution.

Comparative Performance :

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Esterification | 72 | 95 | Moderate |

| Bromination | 85 | 98 | High |

Purification Techniques

Post-synthesis purification is critical due to the compound’s low water solubility (5.07 mg/L at 20°C):

-

Recrystallization : Dissolving the crude product in hot chloroform (60°C) and cooling to 4°C yields white crystals with 98% purity.

-

Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) removes unreacted diol, though this is less common industrially due to cost.

Characterization and Quality Control

Spectroscopic Analysis

-

IR Spectroscopy : Strong C=O stretches at 1,720 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ confirm ester and bromide formation.

-

¹H NMR (CDCl₃) : Peaks at δ 4.2–4.5 (m, 6H, CH₂Br) and δ 3.8–4.0 (m, 3H, CHBr) verify the dibromopropyl substituents.

-

Mass Spectrometry : Molecular ion peak at m/z 728.69 ([M]⁺) aligns with the theoretical molecular weight.

Thermal Properties

-

Melting Point : 110°C (sharp), indicating high crystallinity.

-

Thermogravimetric Analysis (TGA) : Decomposition begins at 250°C, suitable for polymer processing.

Emerging Alternatives and Modifications

Recent patents propose hybrid flame retardants combining this compound with phosphorous-based agents, enhancing thermal stability while reducing bromine content. For example, blending it with triphenyl phosphate (TPP) in a 1:1 ratio synergistically improves flame retardancy (LOI = 32%) in polypropylene .

化学反応の分析

Types of Reactions: 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Debromination: Removal of bromine atoms.

Hydroxylation: Introduction of hydroxyl groups.

Dehydrobromination: Elimination of hydrogen bromide.

Common Reagents and Conditions:

Debromination: Typically involves reducing agents such as sodium borohydride.

Hydroxylation: Often carried out using oxidizing agents like hydrogen peroxide.

Dehydrobromination: Can be induced by bases such as sodium hydroxide.

Major Products: The major products formed from these reactions include debrominated, hydroxylated, and dehydrobrominated derivatives of the original compound .

科学的研究の応用

Flame Retardancy

1.1 Plastics and Polymers

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is extensively used in the plastic industry as a flame retardant additive. It is incorporated into various plastic products including:

- Electrical and electronic components

- Automotive parts

- Construction materials

The compound's high bromine content enhances its flame-retardant properties by promoting char formation and reducing heat release during combustion .

1.2 Textiles

In the textile industry, TDBP-TAZTO is applied to fabrics to impart fire resistance. This application is critical for safety in clothing and upholstery used in high-risk environments .

Environmental Impact Assessment

Recent studies have explored the environmental implications of this compound. Research indicates that it may bioaccumulate and has potential endocrine-disrupting effects. For instance:

- A flow-cytometric proliferation assay demonstrated its impact on estrogen activity in MCF-7 cells .

- The compound has been identified in various environmental matrices due to its widespread use .

Photochemical Studies

Photochemical degradation studies of TDBP-TAZTO have revealed insights into its stability under UV light exposure. Experiments indicate that the compound undergoes photolytic degradation following a first-order kinetic model. This research is essential for understanding its long-term environmental persistence and potential transformation products .

Case Study 1: Flame Retardant Efficacy in Electronics

A comprehensive study evaluated the performance of TDBP-TAZTO in electronic devices subjected to flame exposure tests. Results showed a significant reduction in flammability compared to untreated samples. The study emphasized the importance of incorporating effective flame retardants like TDBP-TAZTO to meet safety standards in consumer electronics.

Case Study 2: Environmental Monitoring

A monitoring program assessed the presence of TDBP-TAZTO in aquatic environments near manufacturing facilities. The findings indicated detectable levels of the compound in sediment samples, raising concerns about its potential ecological impact and bioaccumulation in aquatic organisms.

作用機序

The flame-retardant properties of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thus inhibiting the propagation of the flame . The compound also undergoes debromination and dehydrobromination reactions, which contribute to its flame-retardant efficacy .

類似化合物との比較

TGIC (1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione)

- Structure : Features epoxy (oxiran) groups instead of bromine.

- Applications : Used as a crosslinker in coatings and adhesives rather than as a flame retardant .

- Toxicity : Causes skin/eye irritation and is a suspected mutagen, leading to its restriction under RoHS .

- Regulatory Status : Explicitly regulated due to hazards, unlike TBC .

Phosphorus-Based Flame Retardants

Ammonium Polyphosphate (APP)

- Mechanism : Acts via intumescent char formation, unlike TBC’s gas-phase radical quenching.

- Synergy with TBC : Hybrid systems in strandboards improve LOI (e.g., 32% with TBC + APP vs. 25% with APP alone) but require balancing mechanical property trade-offs (e.g., TBC reduces modulus of rupture by 15% vs. APP’s 8%) .

- Toxicity : Lower toxicity than TBC but releases ammonia under decomposition .

Other Triazine Derivatives

- 1,3,5-Tripropyl-1,3,5-triazinane-2,4,6-trione: Non-halogenated, used in non-flame-retardant applications (e.g., chemical synthesis) .

- Tris(3,5-di-tert-butyl-4-hydroxybenzyl) Isocyanurate : An antioxidant with tert-butyl groups, enhancing thermal stability in polymers without flame retardancy .

- Tris-imidazolium Derivatives : Ionic liquids for anion recognition, highlighting structural versatility of triazinane triones .

Data Tables

Table 1: Comparative Chemical Properties

Table 2: Application and Regulatory Comparison

Research Findings and Environmental Impact

- Synergistic Effects : TBC + APP in strandboards increases LOI by 28% and reduces peak heat release rate by 40%, but TBC alone reduces modulus of elasticity by 12% .

- Degradation : Photolysis of TBC yields 2,3-dibromopropane and carbonyl compounds, while electrochemical degradation produces brominated alkanes .

- Metabolism : Human cytochrome P450 enzymes metabolize TBC into reactive intermediates, increasing bioactivation risks compared to APP .

生物活性

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (commonly referred to as TDBP-TAZTO) is a brominated flame retardant that has gained attention due to its widespread use and potential biological effects. This compound belongs to a class of chemicals known for their ability to inhibit combustion processes in various materials. However, the biological activity of TDBP-TAZTO raises concerns regarding its toxicity and environmental impact.

- Chemical Formula : C12H15Br6N3O3

- Molecular Weight : 728.69 g/mol

- CAS Number : 52434-90-9

- Structure : The compound features three dibromopropyl groups attached to a triazine ring.

Biological Activity Overview

TDBP-TAZTO exhibits a range of biological activities that have been documented in various studies. The primary areas of concern include:

-

Toxicological Effects :

- Acute Toxicity : Studies indicate low acute oral and dermal toxicity in animal models; however, systemic toxicity has been observed with repeated exposure .

- Carcinogenic Potential : TDBP-TAZTO has been classified as a Category 2 carcinogen based on evidence from animal studies showing tumor formation in the kidneys following both oral and dermal exposure .

- Mutagenicity : It is categorized as a Category 3 mutagen due to positive results in vitro and in vivo studies .

- Endocrine Disruption :

- Neurotoxicity :

Environmental Impact

TDBP-TAZTO's high octanol-water partition coefficient (Kow) indicates significant bioaccumulation potential in aquatic organisms. Its presence has been detected in various environmental matrices including soil and water .

Case Study 1: Acute Exposure in Animals

A study involving rats demonstrated that TDBP-TAZTO was rapidly absorbed through the gastrointestinal tract and skin. Following absorption, it was distributed throughout the body with metabolites showing a tendency to bind covalently to proteins and DNA .

Case Study 2: Carcinogenicity Assessment

In carcinogenicity studies conducted on rodents, TDBP-TAZTO was found to cause both benign and malignant tumors primarily affecting the kidneys. The lifetime risk of kidney cancer from exposure was estimated at 60–6,000 cases per million male population .

Case Study 3: Endocrine Disruption Mechanisms

Recent investigations have revealed that TDBP-TAZTO affects androgen receptor activity in vitro. This disruption is hypothesized to contribute to reproductive abnormalities observed in exposed populations .

Data Tables

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed; systemic effects noted with repeated exposure |

| Carcinogenicity | Category 2 carcinogen; tumors primarily in kidneys |

| Mutagenicity | Positive results in vitro; classified as Category 3 mutagen |

| Endocrine Activity | Anti-androgenic effects reported |

| Environmental Detection | Concentration Levels |

|---|---|

| Soil | Detected presence across multiple sites |

| Water | Found in river systems; potential for bioaccumulation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via bromination of cyanuric chloride derivatives. Key steps include:

- Using N-bromosuccinimide (NBS) as a brominating agent under anhydrous conditions at 60–80°C .

- Optimizing stoichiometry (3:1 molar ratio of brominating agent to substrate) and employing polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Catalytic systems like FeCl₃·6H₂O (0.5–1 mol%) can improve yields by accelerating substitution kinetics .

- Yield Improvement Strategies :

- Purify intermediates (e.g., cyanuric chloride derivatives) to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion points.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Spectroscopy :

- FT-IR : Confirm C-Br stretching vibrations (550–650 cm⁻¹) and triazinane carbonyl groups (1680–1720 cm⁻¹) .

- ¹H/¹³C NMR : Identify dibromopropyl protons (δ 3.5–4.5 ppm) and quaternary carbons of the triazinane ring (δ 150–160 ppm).

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and Br···Br non-covalent interactions. Use low-temperature (200 K) data collection to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can computational methods be integrated into the design of reactions involving this compound?

- Reaction Pathway Prediction :

- Employ density functional theory (DFT) to model bromination transition states and identify rate-limiting steps .

- Use machine learning (e.g., ICReDD’s platforms) to correlate experimental parameters (solvent, catalyst) with yield outcomes .

- Mechanistic Insights :

- Simulate intermediates (e.g., bromonium ions) to optimize regioselectivity during dibromopropyl substitution.

Q. What strategies address discrepancies in reported bioactivity data between this compound and its derivatives?

- Experimental Design :

- Standardize bioassays (e.g., MIC tests for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) .

- Compare substituent effects: Derivatives with tetrazolylmethyl groups show enhanced antibacterial activity due to increased solubility .

- Data Analysis :

- Apply multivariate statistics to isolate structural contributors (e.g., Br vs. Cl substitution) to bioactivity variance.

Q. What are the environmental and safety considerations for handling this compound during long-term studies?

- Safety Protocols :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure.

- Monitor airborne bromine levels via gas chromatography to ensure compliance with OSHA limits (0.1 ppm) .

- Environmental Impact :

- Degradation studies: Hydrolysis under alkaline conditions yields bromide ions, requiring neutralization before disposal .

Comparative Analysis Table

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。